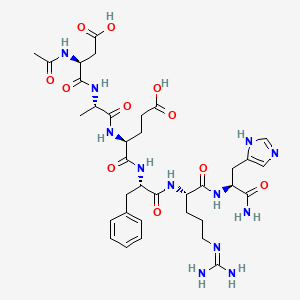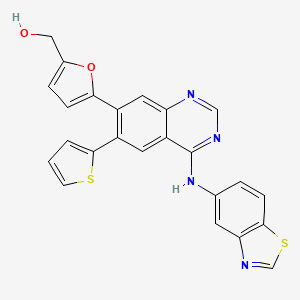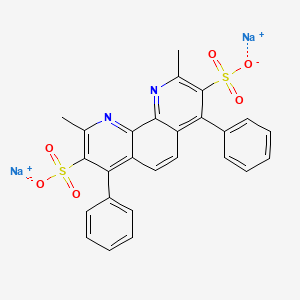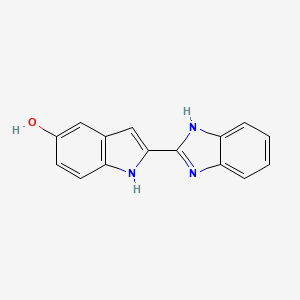
Acetyl-Amyloid |A-Protein (1-6) amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetyl-Amyloid β-Protein (1-6) amide is a hexapeptide composed of the amino acids Aspartic acid, Alanine, Glutamic acid, Phenylalanine, Arginine, and Histidine. This compound is particularly notable for its potential copper (II) binding site, making it a subject of interest in the study of Alzheimer’s disease and related disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Acetyl-Amyloid β-Protein (1-6) amide is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The specific sequence for Acetyl-Amyloid β-Protein (1-6) amide is Acetyl-Aspartic acid-Alanine-Glutamic acid-Phenylalanine-Arginine-Histidine-amide .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Acetyl-Amyloid β-Protein (1-6) amide can undergo various chemical reactions, including:
Oxidation: The presence of Histidine allows for potential oxidation reactions.
Reduction: Reduction reactions can occur at the peptide bonds.
Substitution: Amino acid residues can be substituted to create analogs of the peptide
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide for oxidation reactions.
Reducing agents: Such as dithiothreitol (DTT) for reduction reactions.
Substitution reagents: Such as various amino acid derivatives for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Histidine can lead to the formation of oxo-Histidine derivatives .
Wissenschaftliche Forschungsanwendungen
Acetyl-Amyloid β-Protein (1-6) amide has several scientific research applications:
Chemistry: Used as a model compound to study peptide chemistry and metal binding properties.
Biology: Investigated for its role in protein aggregation and interaction with cellular components.
Medicine: Studied extensively in the context of Alzheimer’s disease, particularly for its interaction with metal ions and potential to form amyloid plaques.
Wirkmechanismus
The mechanism of action of Acetyl-Amyloid β-Protein (1-6) amide involves its ability to bind metal ions, particularly copper (II). This binding can influence the peptide’s conformation and aggregation properties, which are critical in the formation of amyloid plaques observed in Alzheimer’s disease. The molecular targets include metal ions and cellular proteins involved in amyloid formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amyloid β-Protein (1-16): A longer peptide with similar metal binding properties.
Amyloid β-Protein (1-42): A full-length peptide that forms amyloid plaques in Alzheimer’s disease.
Amyloid β-Protein (1-40): Another full-length peptide with similar aggregation properties
Uniqueness
Acetyl-Amyloid β-Protein (1-6) amide is unique due to its shorter length, which makes it easier to study in vitro. Its specific sequence allows for targeted studies on metal binding and aggregation, providing valuable insights into the mechanisms underlying Alzheimer’s disease .
Eigenschaften
Molekularformel |
C35H50N12O11 |
|---|---|
Molekulargewicht |
814.8 g/mol |
IUPAC-Name |
(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C35H50N12O11/c1-18(42-33(57)26(15-28(51)52)43-19(2)48)30(54)44-23(10-11-27(49)50)32(56)47-25(13-20-7-4-3-5-8-20)34(58)45-22(9-6-12-40-35(37)38)31(55)46-24(29(36)53)14-21-16-39-17-41-21/h3-5,7-8,16-18,22-26H,6,9-15H2,1-2H3,(H2,36,53)(H,39,41)(H,42,57)(H,43,48)(H,44,54)(H,45,58)(H,46,55)(H,47,56)(H,49,50)(H,51,52)(H4,37,38,40)/t18-,22-,23-,24-,25-,26-/m0/s1 |
InChI-Schlüssel |
GTHSRUQEDKNWPD-VVKHCXNMSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)C |
Kanonische SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,2-dichloroacetic acid;[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B12391135.png)


![N-[9-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12391145.png)





![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide;2,2,2-trifluoroacetic acid](/img/structure/B12391202.png)
![2-amino-9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391219.png)
![(1R,6R)-3-(7-(8-chloronaphthalen-1-yl)-8-fluoro-2-((tetrahydro-1H-pyrrolizin-7a(5H)-yl)methoxy)pyrido[4,3-d]pyrimidin-4-yl)-8-oxa-3-azabicyclo[4.2.0]octan-7-one](/img/structure/B12391226.png)
